molecular formula C5H10ClNO3S B13066580 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride

2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride

Cat. No.: B13066580
M. Wt: 199.66 g/mol
InChI Key: OPPVMWODJGZYTH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-chloroethanesulfonyl chloride with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride is unique due to the presence of the dimethylcarbamoyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the synthesis of sulfonamide and sulfonate derivatives with unique biological and chemical properties .

Properties

Molecular Formula

C5H10ClNO3S

Molecular Weight

199.66 g/mol

IUPAC Name

3-(dimethylamino)-3-oxopropane-1-sulfonyl chloride

InChI

InChI=1S/C5H10ClNO3S/c1-7(2)5(8)3-4-11(6,9)10/h3-4H2,1-2H3

InChI Key

OPPVMWODJGZYTH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCS(=O)(=O)Cl

Origin of Product

United States

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